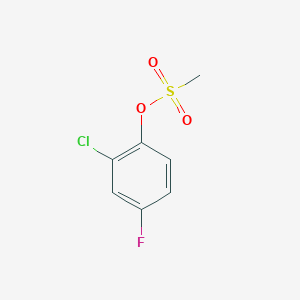![molecular formula C13H24O B8484034 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- CAS No. 72230-90-1](/img/structure/B8484034.png)
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl-
Übersicht
Beschreibung
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- is a bicyclic ether compound with a unique structure that has garnered interest in various fields of chemistry and industry. This compound is characterized by its rigid bicyclic framework, which imparts distinct physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. The reaction conditions are mild, making it a favorable route for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and purity of the product on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ether oxygen can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a bioisostere for phenyl rings in drug design.
Biology: Incorporated into biologically active molecules to enhance their properties.
Medicine: Used in the development of new pharmaceuticals with improved solubility and metabolic stability.
Industry: Employed in the synthesis of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- involves its interaction with molecular targets through its rigid bicyclic structure. This structure allows for specific binding interactions with enzymes and receptors, leading to enhanced biological activity. The compound’s unique framework also contributes to its stability and solubility, making it a valuable component in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
Uniqueness
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- stands out due to its ether oxygen, which imparts distinct reactivity and solubility characteristics. This makes it a versatile compound in various applications, particularly in drug design and materials science .
Eigenschaften
CAS-Nummer |
72230-90-1 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
(1R,3R,4S,5S)-3-butyl-1,5-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O/c1-4-5-6-12-11-7-8-13(3,14-12)9-10(11)2/h10-12H,4-9H2,1-3H3/t10-,11-,12+,13+/m0/s1 |
InChI-Schlüssel |
SENDFKGNJBUEOA-WUHRBBMRSA-N |
Isomerische SMILES |
CCCC[C@@H]1[C@H]2CC[C@@](O1)(C[C@@H]2C)C |
Kanonische SMILES |
CCCCC1C2CCC(O1)(CC2C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Phosphonium, [3-(2-methyl-1,3-dioxolan-2-yl)propyl]triphenyl-, iodide](/img/structure/B8483993.png)


![6-Morpholin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8484009.png)
![Methyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8484012.png)

![1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine](/img/structure/B8484046.png)
